Product packaging for Methyl 3,6-dichloro-2-hydroxybenzoate(Cat. No.:)

Methyl 3,6-dichloro-2-hydroxybenzoate

Cat. No.: B14028658
M. Wt: 221.03 g/mol
InChI Key: RWVAEQFJDGZLEO-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzoate (B1203000) Ester Chemistry

Methyl 3,6-dichloro-2-hydroxybenzoate belongs to the broader class of halogenated benzoate esters. wikipedia.org Benzoate esters are compounds derived from benzoic acid and are noted for their applications in various sectors, including pharmaceuticals and material science. wikipedia.orgdocbrown.info The introduction of halogen atoms, such as chlorine, onto the benzoic acid ring significantly modifies the molecule's electronic and steric properties.

Halogens are electron-withdrawing groups, and their presence on the aromatic ring influences the reactivity of the other substituents. msu.edu Specifically, the chlorine atoms in this compound decrease the electron density of the benzene (B151609) ring, affecting its susceptibility to further electrophilic aromatic substitution. wikipedia.org Furthermore, the position of these halogens relative to the hydroxyl and ester groups is critical for directing subsequent chemical reactions. This strategic halogenation is a common tactic in organic synthesis to control reaction outcomes and to build specific molecular frameworks that would be difficult to achieve otherwise. The study of such compounds provides insight into how halogenation patterns can be used to fine-tune the chemical behavior of aromatic esters.

Significance as a Foundational Intermediate in Complex Organic Synthesis

The principal significance of this compound lies in its role as a foundational intermediate in multi-step organic synthesis. It serves as a precursor to high-value chemical products, most notably in the agrochemical industry.

One of the most well-documented applications is in the synthesis of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). google.com The synthesis of Dicamba often starts from 2,5-dichlorophenol (B122974), which is first carboxylated to produce 3,6-dichloro-2-hydroxybenzoic acid (also known as 3,6-dichlorosalicylic acid). google.comnih.gov This acid is then esterified to yield this compound.

The subsequent and critical step in this pathway is the methylation of the hydroxyl group. The presence of the methyl ester protects the carboxylic acid functionality while the hydroxyl group is converted to a methoxy (B1213986) group using a methylating agent. google.com Finally, hydrolysis of the methyl ester group yields the final product, Dicamba. This synthetic route highlights the strategic importance of this compound as a key intermediate, where its functional groups are sequentially modified to achieve the desired complex structure.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 53066-25-4
Molecular Formula C₈H₆Cl₂O₃
Molecular Weight 221.04 g/mol

| Synonyms | Benzoic acid, 3,6-dichloro-2-hydroxy-, methyl ester; 3,6-Dichlorosalicylic acid methyl ester |

Table 2: Related Dichlorinated Hydroxybenzoate Isomers

Compound Name CAS Number Molecular Formula Molecular Weight
Methyl 3,5-dichloro-2-hydroxybenzoate 7606-87-3 C₈H₆Cl₂O₃ 221.04 g/mol
Methyl 2,3-dichloro-4-hydroxybenzoate 181059-86-5 C₈H₆Cl₂O₃ 221.04 g/mol

| Methyl 3,5-dichloro-4-hydroxybenzoate | 3337-35-7 | C₈H₆Cl₂O₃ | 221.04 g/mol |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2O3 B14028658 Methyl 3,6-dichloro-2-hydroxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,6-dichloro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVAEQFJDGZLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Esterification Pathways for Methyl 3,6-dichloro-2-hydroxybenzoate

Esterification is a key process for the synthesis of this compound, primarily starting from its corresponding carboxylic acid, 3,6-dichloro-2-hydroxybenzoic acid.

The most direct route to this compound is the esterification of 3,6-dichloro-2-hydroxybenzoic acid with methanol (B129727). This reaction can be promoted through various catalytic methods.

Acid-catalyzed esterification, often referred to as Fischer esterification, is a conventional and widely employed method. The reaction involves heating the carboxylic acid and an excess of alcohol (methanol) in the presence of a strong acid catalyst. The mechanism relies on the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, making it more susceptible to nucleophilic attack by methanol.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the product (the ester), excess methanol is typically used, and the water formed during the reaction may be removed. For instance, a related process involves dissolving the acid in methanol, adding a catalytic amount of concentrated sulfuric acid, and heating the mixture to reflux for several hours to achieve a high conversion rate.

Table 1: Typical Conditions for Acid-Catalyzed Esterification

ParameterConditionPurpose
Reactants 3,6-dichloro-2-hydroxybenzoic acid, MethanolAcid and Alcohol
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Protonates the carbonyl group
Solvent Methanol (in excess)Acts as both reactant and solvent
Temperature RefluxIncreases reaction rate
Reaction Time Several hoursTo reach equilibrium/completion

In response to the growing need for environmentally benign chemical processes, sustainable methods for esterification have been developed. These approaches aim to replace corrosive mineral acids with recyclable and less hazardous catalysts. While specific research on the green synthesis of this compound is limited, methodologies applied to similar aromatic acids are relevant.

Green catalysts for esterification can include:

Solid Acid Catalysts: These are heterogeneous catalysts like ion-exchange resins (e.g., Amberlyst-15), zeolites, or sulfonic acid-functionalized materials. dergipark.org.tr Their primary advantage is the ease of separation from the reaction mixture, allowing for simple recovery and reuse, which minimizes waste.

Ionic Liquids (ILs): Certain acidic ionic liquids, such as those containing sulfonic acid groups, have shown high catalytic activity in esterification reactions. researchgate.net They are valued for their low vapor pressure and thermal stability.

Deep Eutectic Solvents (DES): These solvents, formed from a hydrogen bond donor and a hydrogen bond acceptor, can act as both the solvent and the catalyst. dergipark.org.tr For example, a mixture of p-toluenesulfonic acid (HBD) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (HBA) has been used effectively for the esterification of benzoic acid. dergipark.org.tr They are often biodegradable and inexpensive to prepare. dergipark.org.tr

Metal-Organic Frameworks (MOFs): Materials like UiO-66-NH₂ have been employed as efficient heterogeneous catalysts for the methyl esterification of various fluorinated aromatic carboxylic acids, demonstrating the potential of MOFs in this class of reactions. rsc.org

These green methodologies offer advantages such as catalyst recyclability, reduced corrosion, and minimized production of acidic waste streams. dergipark.org.trresearchgate.net

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. In the context of this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester (3,6-dichloro-2-hydroxybenzoate ester of R') and methanol.

This reaction is an equilibrium process. To favor the formation of the new ester, the alcohol used for the exchange is often added in large excess, or the methanol produced is removed from the reaction mixture. Studies on similar compounds, such as methylparaben, show that all hydroxyl groups in a sugar alcohol molecule can react to form transesterification products. researchgate.net This indicates the general applicability of this reaction to hydroxybenzoate esters. Various catalysts, including N-Heterocyclic carbenes (NHCs) and metal clusters (e.g., Zinc-cluster), can promote transesterification under mild conditions. organic-chemistry.org

Direct Esterification from 3,6-Dichloro-2-hydroxybenzoic Acid

Precursor Synthesis of 3,6-Dichloro-2-hydroxybenzoic Acid

The Kolbe-Schmitt reaction is the cornerstone of industrial synthesis for aromatic hydroxy acids, including 3,6-dichloro-2-hydroxybenzoic acid. fao.orgresearchgate.net This carboxylation reaction involves the electrophilic substitution of a phenoxide ion with carbon dioxide, typically under high pressure and temperature. wikipedia.orgscienceinfo.com

The process for synthesizing 3,6-dichloro-2-hydroxybenzoic acid begins with 2,5-dichlorophenol (B122974). The key steps are:

Phenoxide Formation: 2,5-dichlorophenol is treated with a strong base, such as potassium hydroxide (B78521) (KOH), to deprotonate the hydroxyl group and form the potassium 2,5-dichlorophenoxide salt. google.com This step is crucial as the phenoxide ion is significantly more reactive towards the weak electrophile (CO₂) than the neutral phenol (B47542). aakash.ac.inbyjus.com

Carboxylation: The resulting phenoxide salt is then subjected to high-pressure carbon dioxide in a reactor. google.com Anhydrous conditions are essential. The electrophilic carbon atom of CO₂ attacks the electron-rich ortho-position of the phenoxide ring, leading to the formation of a carboxylate salt. wikipedia.orgscienceinfo.com

Acidification: The reaction mixture, containing the potassium salt of 3,6-dichloro-2-hydroxybenzoic acid, is cooled and then acidified (e.g., with sulfuric or hydrochloric acid) to protonate the carboxylate and phenoxide groups, yielding the final product. wikipedia.orggoogle.com

Industrial processes often use catalysts like potassium carbonate or, more economically, potassium chloride to facilitate the carboxylation step. google.com The reaction yield is a significant focus of process optimization, with typical industrial yields being around 45%, though methods to increase this to nearly 70% have been developed. google.comgoogle.com Research using density functional theory (DFT) has been employed to study the reaction mechanism, including the electrophilic attack and subsequent proton transfer steps, to better understand factors limiting the yield. researchgate.net

Table 2: Industrial Conditions for Kolbe-Schmitt Synthesis of 3,6-Dichloro-2-hydroxybenzoic Acid google.com

ParameterConditionDescription
Starting Material 2,5-DichlorophenolThe phenol precursor
Reagents Potassium Hydroxide (KOH), Carbon Dioxide (CO₂)For phenoxide formation and carboxylation
Catalyst Potassium Carbonate (K₂CO₃) or Potassium Chloride (KCl)To facilitate the carboxylation reaction
Pressure High Pressure (e.g., 5-8 MPa)Required for the carboxylation step
Temperature High Temperature (e.g., 140-160 °C)To overcome the activation energy barrier
Post-treatment AcidificationTo protonate the salt and yield the final acid

Alternative Synthetic Routes to Dichloro-hydroxybenzoic Acid Scaffolds

Beyond the Kolbe-Schmitt reaction, alternative strategies have been developed to access the dichloro-hydroxybenzoic acid core. One notable non-Kolbe-Schmitt process prepares 3,6-dichloro-2-hydroxybenzoic acid from salicylic (B10762653) acid in four steps. researchgate.net This approach circumvents the need for high-pressure equipment. Other synthetic pathways have been explored for producing related scaffolds, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, which involves nitration, esterification, reduction, diazotization, and hydrolysis steps. researchgate.net

Hydrolytic Transformations of this compound and its Analogues

The ester group in this compound can be readily hydrolyzed to yield the parent carboxylic acid, 3,6-dichloro-2-hydroxybenzoic acid. This reaction is typically carried out under basic conditions (saponification) followed by acidic workup. The alkaline hydrolysis of similar methyl benzoate (B1203000) esters has been shown to proceed through the formation of monoanionic and dianionic tetrahedral intermediates. researchgate.net The rate of hydrolysis can be influenced by the solvent system, with studies showing that the participation of the solvent in the reaction mechanism decreases as the concentration of organic co-solvents like ethanol (B145695) increases. researchgate.net

Derivatization and Further Functionalization Strategies

The phenolic hydroxyl group of this compound is a key site for functionalization. O-alkylation, particularly O-methylation, is a critical transformation. The methylation of the parent acid, 3,6-dichloro-2-hydroxybenzoic acid, produces 3,6-dichloro-2-methoxybenzoic acid (dicamba), a widely used herbicide. google.com This highlights the importance of O-alkylation in modifying the biological activity of the scaffold. The reaction can be controlled by the choice of the alkylating agent and the base. nih.gov

Further halogenation of the aromatic ring can be achieved to produce polyhalogenated derivatives. For instance, related brominated salicylic acid compounds can be chlorinated using potent agents like trichloroisocyanuric acid (TCICA) in a medium of sulfuric acid or oleum. google.com The reaction conditions, particularly the concentration of oleum, can be tuned to control the extent of chlorination. google.com Similarly, the chlorination of other hydroxybenzoate esters, such as methyl 4-amino-2-hydroxy-benzoate, has been shown to yield various polychlorinated cyclohexanone (B45756) and cyclohexenone derivatives, demonstrating the reactivity of the aromatic core towards halogenating agents. researchgate.net

Glycosylation Reactions of Dichloro-hydroxybenzoate Derivatives

The involvement of dichloro-hydroxybenzoate derivatives in glycosylation is notably documented in the context of using substituted benzoyl groups as directing or protecting groups on the glycosyl donor. Research in this area has explored how these groups influence the stereoselectivity and yield of glycosidic bond formation. Specifically, the 2,6-dichlorobenzoyl group has been utilized in studies of neighboring group participation during glycosylation. researchgate.net

Detailed investigations have been carried out on N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) mediated reactions involving thiogalactosides that bear a 2,6-dichlorobenzoyl group at the 2-position. researchgate.nettandfonline.com In these studies, variable yields and stereoselectivity were observed. researchgate.net The primary goal was to understand the mechanistic aspects of how such 2,6-disubstituted benzoyl groups affect the outcome of the glycosylation. researchgate.netacs.org

The research indicates that the stereoselectivity of these reactions is not necessarily controlled by the formation of stable intermediates like dioxolenium ions. researchgate.net Instead, it is proposed that steric and electronic interactions at the transition states play a a more crucial role in determining the stereochemical outcome. researchgate.net This finding contrasts with traditional neighboring group participation where the formation of a cyclic intermediate dictates the facial selectivity of the incoming nucleophile (the glycosyl acceptor). acs.org The presence of the two chlorine atoms on the benzoyl group significantly alters its electronic properties and steric profile, leading to complex effects on the reaction pathway. researchgate.netacs.org

The table below summarizes the findings from a study where a glycosyl donor equipped with a 2,6-dichlorobenzoyl group was reacted with a glycosyl acceptor.

Table 1: Glycosylation Reaction with a 2,6-Dichlorobenzoyl Derivative

Glycosyl Donor ComponentGlycosyl AcceptorPromoter SystemProduct Stereoselectivity (α:β)Combined YieldReference
Thiogalactoside with 2-O-(2,6-dichlorobenzoyl) groupMethyl 2,3,6-tri-O-benzoyl-β-D-glucopyranosideNIS / TfOH1 : 1.163% researchgate.net

Mechanistic Investigations of Reaction Pathways and Kinetics

Reaction Mechanism Elucidation in Esterification Processes

The formation of Methyl 3,6-dichloro-2-hydroxybenzoate from its corresponding carboxylic acid, 3,6-dichloro-2-hydroxybenzoic acid, and methanol (B129727) is typically achieved through an acid-catalyzed esterification process, commonly known as Fischer esterification. This reaction is an equilibrium process, and an acid catalyst is required for it to proceed at a practical rate. ma.edu

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst, such as sulfuric acid, protonates the oxygen of the carbonyl group on the carboxylic acid. ma.edubrainly.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. ma.edu

Nucleophilic Attack by Methanol : A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. brainly.com This results in the formation of a tetrahedral intermediate. brainly.com

Proton Transfer : A proton is transferred from the oxonium ion (the part of the intermediate that came from the methanol) to one of the hydroxyl groups. This turns the hydroxyl group into a good leaving group (water).

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. brainly.com

Deprotonation : The protonated ester is then deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Driving the equilibrium towards the product side is often achieved by using an excess of one reactant (typically methanol) or by removing water as it is formed. ma.edu

Detailed Analysis of Kolbe-Schmitt Carboxylation Mechanisms

The precursor, 3,6-dichloro-2-hydroxybenzoic acid, is synthesized from 2,5-dichlorophenol (B122974) via the Kolbe-Schmitt reaction. researchgate.net This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat. wikipedia.orgbyjus.com The general mechanism begins with the deprotonation of the phenol (B47542) by a strong base (like potassium hydroxide (B78521) or potassium carbonate) to form the more reactive phenoxide ion. byjus.com

Theoretical studies using Density Functional Theory (DFT) have elucidated that the reaction between the phenoxide and carbon dioxide proceeds through the formation of several intermediates and transition states. jergym.czresearchgate.net The process can be summarized as follows:

Formation of a Phenoxide-CO2 Complex : The carbon dioxide molecule, a weak electrophile, is first attacked by the electron-rich phenoxide ion. byjus.com This leads to the formation of an intermediate complex. jergym.cz

Electrophilic Attack on the Aromatic Ring : The electrophilic carbon atom of the CO2 moiety then attacks the aromatic ring. jergym.cz Due to the electron-donating nature of the phenoxide oxygen, the ortho and para positions are activated. For the 2,5-dichlorophenoxide, the attack occurs at the ortho position to yield the desired 3,6-dichloro salicylate (B1505791). researchgate.net

Tautomerization/Proton Shift : The final product is formed after a proton shift, which restores the aromaticity of the ring. jergym.cz This step involves the tautomerization of the intermediate to form the stable salicylate. jk-sci.com

This side reaction leads to the formation of 2,5-dichlorophenol (2,5-DCP) as a byproduct, which can reach a maximum theoretical yield of 50%. researchgate.net The mechanism is characterized by the rotation of the carboxyl group in an intermediate, which facilitates a proton transfer. This process is thermodynamically favorable and effectively inhibits the forward reaction equilibrium, thus controlling and limiting the yield of the desired 3,6-dichloro-2-hydroxybenzoic acid. researchgate.net

Catalysts play a pivotal role in the Kolbe-Schmitt reaction, particularly in directing the regioselectivity (i.e., ortho vs. para carboxylation) and influencing the reaction rate. The choice of the alkali metal cation associated with the phenoxide is a critical factor. wikipedia.orgjk-sci.com

Cation Size : Smaller counterions, such as Na+ and K+, are known to favor the formation of the ortho-substituted product (salicylic acid derivatives). jk-sci.com This preference is often attributed to the formation of a chelate complex between the cation, the phenoxide oxygen, and the incoming carbon dioxide molecule, which positions the CO2 for attack at the ortho position. Larger counterions, like cesium (Cs+), tend to favor the para-product due to steric hindrance. jk-sci.com

Catalyst Type : In the specific carboxylation of 2,5-dichlorophenol, potassium carbonate (K2CO3) has been shown to be a more effective catalyst than sodium carbonate. researchgate.net While the reaction can proceed without it, the addition of K2CO3 results in a faster rate and a higher yield. researchgate.net

Kinetic Studies of Key Synthetic Steps and Transformation Rates

Kinetic studies, particularly through theoretical calculations, provide insight into the energy barriers and feasibility of the reaction pathways in the Kolbe-Schmitt reaction. DFT calculations have been used to determine the activation energies for the key steps.

For the reaction of sodium phenoxide with CO2, the electrophilic attack on the aromatic ring has different energy barriers for the ortho and para positions. This difference in activation energy is a key determinant of the product ratio.

Reaction StepCalculated Activation Energy (kcal/mol)Reference
Electrophilic attack at ortho position5.44 jergym.cz
Electrophilic attack at para position10.37 jergym.cz

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of Methyl 3,6-dichloro-2-hydroxybenzoate is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the ester group, and the electron-donating effect of the hydroxyl group.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
Aromatic CH7.0 - 7.5Doublet
Aromatic CH6.8 - 7.2Doublet
-OH9.0 - 11.0Singlet
-OCH₃3.8 - 4.0Singlet

Note: The exact chemical shifts and coupling constants would be dependent on the solvent used and the specific electronic environment of the molecule.

The ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. The spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons (including those bonded to chlorine and the hydroxyl group), and the methyl carbon of the ester.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (ppm)
C=O (Ester)165 - 175
C-OH (Aromatic)150 - 160
C-Cl (Aromatic)125 - 135
C-H (Aromatic)115 - 130
C-CO (Aromatic)110 - 120
-OCH₃50 - 60

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in a molecule.

The IR and Raman spectra of this compound would display characteristic vibrational modes. The high degree of substitution on the benzene (B151609) ring would influence the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for identification.

Key functional groups would give rise to prominent absorption bands in the IR spectrum. The hydroxyl group (-OH) would exhibit a broad stretching vibration, while the carbonyl group (C=O) of the ester would show a strong, sharp absorption. The C-Cl bonds would also have characteristic vibrations.

Expected IR Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
-OHO-H Stretch3200 - 3600 (broad)
C=O (Ester)C=O Stretch1700 - 1730
C=C (Aromatic)C=C Stretch1450 - 1600
C-O (Ester)C-O Stretch1100 - 1300
C-ClC-Cl Stretch600 - 800

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic, showing multiple peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Expected Mass Spectrometry Data:

Molecular Ion (M⁺): The m/z value would correspond to the molecular weight of C₈H₆Cl₂O₃.

Isotopic Pattern: A characteristic M, M+2, and M+4 pattern would be observed due to the two chlorine atoms.

Key Fragments: Fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), and potentially chlorine atoms.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the atomic and molecular structure of crystalline materials. carleton.edu It relies on the principle that X-rays are diffracted by the ordered arrangement of atoms in a crystal lattice, creating a unique diffraction pattern that acts as a fingerprint for the specific crystalline solid. iastate.edu

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule. creative-biostructure.com This technique requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the resulting diffraction pattern is collected and analyzed. carleton.edufiveable.me

If a suitable single crystal of this compound could be grown, SC-XRD analysis would provide a wealth of structural information, including:

Unit Cell Dimensions: The precise dimensions (a, b, c) and angles (α, β, γ) of the crystal's basic repeating unit.

Bond Lengths and Angles: The exact distances between atoms and the angles between chemical bonds. creative-biostructure.com

Molecular Conformation: The spatial arrangement of the atoms in the molecule.

Crystal Packing: How the individual molecules are arranged within the crystal lattice.

This level of detail is unparalleled and provides conclusive proof of the molecular structure. researchgate.net

Illustrative SC-XRD Data for this compound This table is a hypothetical representation of the crystallographic data that would be obtained from an SC-XRD experiment.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)995.4

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples (powders). intertek.com While it provides less structural detail than SC-XRD, it is a powerful tool for identifying crystalline phases, determining sample purity, and characterizing different polymorphic forms. malvernpanalytical.comuny.ac.id In the pharmaceutical industry, PXRD is a routine method for quality control. cambridge.orgresearchgate.net

For this compound, a PXRD analysis would yield a diffractogram showing a series of peaks (reflections) at specific diffraction angles (2θ). This pattern is a unique fingerprint of the compound's crystalline form. intertek.com It can be used to confirm the identity of a synthesized batch by comparing its PXRD pattern to a reference standard. Furthermore, if the compound can exist in multiple crystalline forms (polymorphs), PXRD is the primary technique used to distinguish between them, which is critical as different polymorphs can have different physical properties. uny.ac.id

Illustrative PXRD Data for this compound This table is a hypothetical representation of the most intense peaks in a PXRD pattern.

Position (°2θ) d-spacing (Å) Relative Intensity (%)
10.58.4285
15.25.82100
21.14.2160
25.83.4575
28.33.1550

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the structural and electronic properties of molecules. DFT calculations for aromatic compounds such as Methyl Salicylate (B1505791) are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311+G(d,p), to ensure reliable results.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in a molecule must be determined. This process is known as geometry optimization. For a flexible molecule like Methyl Salicylate, this also involves a conformational analysis to identify the various stable isomers and their relative energies.

Theoretical studies have identified several stable isomers of Methyl Salicylate. The stability of these conformers is largely dictated by the presence and nature of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester group. The most stable conformer, often referred to as the ketoB isomer, features this intramolecular hydrogen bond, which results in a nearly planar structure for the carboxylate group relative to the benzene (B151609) ring. researchgate.netnih.gov Other conformers, where the hydrogen bond is absent (open forms) or where the ester group is rotated, are higher in energy. researchgate.net The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Table 1: Selected Optimized Geometrical Parameters for the Most Stable Conformer of Methyl Salicylate (Note: This data is representative and compiled from typical DFT calculation results for Methyl Salicylate. Exact values may vary based on the specific level of theory and basis set used.)

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.23 Å
Bond LengthC-O (ester)~1.34 Å
Bond LengthO-H~0.97 Å
Bond LengthO---H (hydrogen bond)~1.73 Å
Bond AngleO=C-O~124°
Dihedral AngleC-C-C=O~180°

The electronic properties of a molecule are key to understanding its reactivity and spectral characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For aromatic molecules like Methyl Salicylate, the HOMO is typically a π-orbital delocalized over the benzene ring, while the LUMO is a π*-antibonding orbital. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for Methyl Salicylate (Note: These are typical values for Methyl Salicylate from DFT calculations and can vary with the computational method.)

ParameterEnergy (eV)
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.0 eV
HOMO-LUMO Gap~ 5.5 eV

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and hydrogen bonding. wikipedia.org

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. chalcogen.ro

For Methyl Salicylate, DFT calculations have been shown to reproduce the experimental IR spectrum with good accuracy. nih.govchalcogen.ro Key vibrational modes include the O-H stretch, which is significantly red-shifted due to the intramolecular hydrogen bond, the C=O stretch of the ester group, C-O stretching modes, and various C-H and ring stretching and bending modes. The theoretical analysis allows for a definitive assignment of each band in the experimental spectrum to a specific atomic motion. nih.govgmu.edu

Table 3: Selected Predicted Vibrational Frequencies for Methyl Salicylate (Note: These frequencies are representative values from DFT calculations and are typically scaled.)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretch (H-bonded)~3200~3180
C-H stretch (aromatic)~3050-3100~3070
C=O stretch~1680~1682
C-C stretch (ring)~1400-1600~1440, 1485, 1585
C-O stretch~1250~1255

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule. It represents the electrostatic potential experienced by a positive point charge at a particular location near the molecule. The MESP is mapped onto the electron density surface of the molecule, with different colors indicating regions of different potential. uni-muenchen.deyoutube.com

Typically, red or yellow regions indicate negative electrostatic potential, which are areas rich in electrons and thus susceptible to electrophilic attack. Blue regions indicate positive electrostatic potential, which are electron-poor areas prone to nucleophilic attack. For Methyl Salicylate, the MESP map would show a significant negative potential around the carbonyl oxygen and the hydroxyl oxygen, highlighting these as the primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction.

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules by calculating quantities such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These parameters describe how the electron cloud of a molecule is distorted by an external electric field.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. While specific MD simulation studies focused solely on Methyl 3,6-dichloro-2-hydroxybenzoate are not prominent in the available literature, the methodology's application can be understood from research on related salicylate derivatives. aip.orgacs.orgnih.gov

MD simulations for a molecule like this compound would involve generating a 3D model of the molecule and placing it within a simulated environment, such as a solvent box of water molecules. The interactions between all atoms are calculated using a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a set period, typically from nanoseconds to microseconds.

Conformational Space Exploration: The primary purpose of MD simulations in this context would be to explore the molecule's conformational landscape. The rotation around single bonds, such as the C-O bond of the ester group and the C-C bond connecting the carboxyl group to the phenyl ring, allows the molecule to adopt various shapes or conformers. MD simulations can reveal the most stable (lowest energy) conformations and the energy barriers between them. For salicylates, a key feature is the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester, which significantly influences its planarity and conformational preference. aip.org

Interaction Analysis: MD simulations are also invaluable for studying how this compound interacts with its environment. For instance, simulations can model its interaction with biological macromolecules, such as proteins or enzymes, to elucidate potential binding modes. Furthermore, its behavior at interfaces, like a lipid bilayer, can be investigated to understand its membrane permeability. Studies on salicylate, for example, have used MD simulations to show its association at the water-lipid interface of a cell membrane. nih.gov The results demonstrate that salicylate can penetrate the bilayer and influence its electrostatic and structural properties. nih.gov

An illustrative summary of parameters for a hypothetical MD simulation of this compound, based on common practices for similar small molecules, is presented below.

Simulation Parameter Typical Value/Method Purpose
Force FieldOPLS-AA, CHARMM, AMBERDefines the potential energy and forces between atoms.
Solvent ModelTIP3P or SPC/E WaterSimulates an aqueous physiological environment.
System Size (Atoms)10,000 - 50,000Includes the molecule, solvent, and any counter-ions.
Simulation Time100 - 1000 nanosecondsAllows for sufficient sampling of molecular motions.
Temperature300 K (approx.)Simulates physiological temperature.
Pressure1 bar (approx.)Simulates standard atmospheric pressure.
Analysis MethodsRMSD, RMSF, Hydrogen Bond AnalysisTo quantify conformational stability and interactions.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. Although specific QSPR models developed for this compound are not detailed in the literature, the general methodology is widely applied in drug discovery and materials science. For related N-salicyloyl tryptamine (B22526) derivatives, QSPR has been used to predict anti-neuroinflammatory activity. sid.ir

The process involves three main stages:

Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated from the 2D or 3D structure of the molecule. These can include physical properties (e.g., molecular weight, logP), electronic properties (e.g., dipole moment, ionization energy), and topological indices (describing atomic connectivity).

Model Building: A statistical method, such as multiple linear regression (MLR), is used to build a mathematical equation that correlates a subset of these descriptors with an experimentally measured property.

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability.

For this compound, a QSPR model could be developed to predict properties like its solubility, toxicity, or binding affinity to a particular biological target, provided sufficient experimental data for a series of related compounds is available.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug design for predicting the binding mode and affinity of a small molecule. While docking studies specifically featuring this compound are not widely published, the procedures used for other salicylic (B10762653) acid derivatives illustrate the approach. researchgate.netasianpubs.org

The process typically involves:

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained, often from the Protein Data Bank (PDB). Water molecules and other non-essential components are usually removed, and hydrogen atoms are added.

Preparation of the Ligand: A 3D model of the ligand, in this case, this compound, is generated and its energy is minimized to find a stable conformation.

Docking Simulation: A docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the binding site of the receptor.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In studies of other salicylic acid derivatives, molecular docking has been used to explore their binding to targets like Cyclin-Dependent Kinases (CDKs). researchgate.net For example, 5-chloro-2-(1H-indol-2-yl)benzoic acid, a related chlorinated benzoic acid derivative, showed a predicted binding energy of -11.1354 kcal/mol against one protein target. researchgate.netasianpubs.org

The table below outlines the typical components and outputs of a molecular docking study.

Component Description Example Software/Method
Receptor Structure 3D coordinates of the target protein.Obtained from Protein Data Bank (PDB).
Ligand Structure 3D coordinates of the small molecule.Generated using ChemDraw or similar software.
Docking Software Program that performs the docking simulation.AutoDock, Glide, GOLD.
Scoring Function Estimates the binding free energy of the ligand pose.Vina Score, ChemScore, GoldScore.
Output Binding energy (kcal/mol), ligand pose, key interactions.Lower binding energy suggests stronger binding.

Pharmacophore modeling is a technique used to identify the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. A pharmacophore model represents the key features of a ligand, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

While no specific pharmacophore models have been published for the biological targets of this compound, the methodology would involve the following steps:

Ligand-Based Modeling: If a set of molecules with known activity against a target is available, their structures are superimposed, and common chemical features are identified to create a pharmacophore model.

Structure-Based Modeling: If the 3D structure of the ligand-receptor complex is known, the key interaction points between the ligand and the receptor can be directly mapped to generate a pharmacophore.

Model Application: The resulting pharmacophore model can be used as a 3D query to screen large databases of chemical compounds to identify new molecules that have the required features and are therefore likely to be active.

For a molecule like this compound, a pharmacophore model could include features such as an aromatic ring, a hydrogen bond acceptor (from the carbonyl oxygen), a hydrogen bond donor (from the hydroxyl group), and hydrophobic/halogen features (from the chlorine atoms).

Pharmacophore Feature Potential Corresponding Group on this compound
Aromatic RingThe dichlorinated benzene ring.
Hydrogen Bond AcceptorThe carbonyl oxygen of the ester group; the hydroxyl oxygen.
Hydrogen Bond DonorThe hydroxyl group.
Hydrophobic/Halogen FeatureThe two chlorine atoms on the aromatic ring.

Role of Methyl 3,6 Dichloro 2 Hydroxybenzoate As an Advanced Synthetic Building Block and Precursor

Precursor in Agrochemical Intermediate Synthesis Pathways (e.g., Dicamba Production Cycle)

The most significant role of the 3,6-dichloro-2-hydroxybenzoate core structure is as the penultimate intermediate in the manufacturing of the selective herbicide, Dicamba (3,6-dichloro-2-methoxybenzoic acid). researchgate.net The parent acid, 3,6-dichloro-2-hydroxybenzoic acid (also known as 3,6-dichlorosalicylic acid or 3,6-DCSA), is the direct precursor that undergoes O-methylation to yield the final active ingredient. google.comgoogle.com

One patented method describes the methylation of an alkali metal salt of 3,6-dichlorosalicylic acid using a methylating agent like methyl chloride or dimethyl sulfate (B86663). google.com This reaction can be manipulated to produce either Dicamba directly or its methyl ester, which is then hydrolyzed. The choice of reaction conditions, including temperature, pressure, and solvent, is critical for optimizing the yield and purity of the final product.

Table 1: Example of Reaction Parameters in Dicamba Synthesis from 3,6-Dichlorosalicylic Acid Intermediate
StepReactantReagentTemperature RangeProductReference
O-MethylationAlkali metal salt of 3,6-dichlorosalicylic acidMethyl chloride (CH₃Cl) or Dimethyl sulfate ((CH₃)₂SO₄)60 to 160 °CMethyl 3,6-dichloro-2-methoxybenzoate (B1229588) (Dicamba ester) google.com
HydrolysisDicamba esterAlkali50 to 130 °CDicamba google.com

Building Block for Complex Organic Scaffolds and Heterocyclic Systems

While its application in the Dicamba production cycle is well-established, the structural features of Methyl 3,6-dichloro-2-hydroxybenzoate make it a potentially valuable building block for a wider range of complex organic molecules and heterocyclic systems. The reactivity of its three key sites—the hydroxyl group, the methyl ester, and the chlorinated aromatic ring—allows for diverse synthetic transformations.

Phenolic Hydroxyl Group: This group can undergo O-alkylation or O-arylation to form various ethers, serving as a key linkage point.

Methyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acyl halides, or other esters. It can also potentially undergo transesterification reactions.

Dichlorinated Ring: The chlorine atoms activate the ring for certain reactions and can be substituted under specific conditions, although this is generally more difficult. More commonly, the halogen pattern provides steric and electronic properties that are integral to the final molecule's function.

Although specific examples of its use in synthesizing complex, non-agrochemical heterocyclic systems are not widespread in readily available literature, the general utility of halogenated salicylates in constructing bi-aryl compounds and other complex scaffolds has been demonstrated. nih.gov For instance, related halogenated aromatic compounds are used as precursors for benzoxazoles, benzimidazoles, and benzofuroxans, indicating the potential for the dichlorosalicylate core to be integrated into similar fused-ring systems. nih.govnih.gov

Strategies for Introducing Halogenated Salicylate (B1505791) Moieties into Target Molecules

Incorporating the halogenated salicylate moiety from a precursor like this compound into a larger target molecule relies on several fundamental organic chemistry strategies that leverage its distinct functional groups.

Ether Synthesis (O-Alkylation/O-Arylation): The most prominent strategy, exemplified by the synthesis of Dicamba, is the alkylation of the phenolic hydroxyl group. google.com This reaction, typically performed under basic conditions to deprotonate the hydroxyl group, forms a phenoxide that then acts as a nucleophile to attack an alkyl halide (e.g., methyl chloride) or another electrophile. This Williamson ether synthesis-type reaction is a robust method for attaching the salicylate core to other molecular fragments via an ether linkage.

Ester and Amide Formation: The carboxylic acid function (obtained after hydrolysis of the methyl ester) is a versatile handle for synthesis. Standard coupling reactions, such as Fischer esterification or reactions with amide coupling reagents (e.g., DCC, EDC), can be used to link the salicylate moiety to alcohols or amines, forming larger ester or amide-containing molecules. This is a common strategy in the synthesis of poly(anhydride esters) from various salicylate derivatives. researchgate.net

Cross-Coupling Reactions: While more challenging, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could potentially be employed to substitute the chlorine atoms on the aromatic ring with other functional groups or molecular fragments. This would allow for the creation of carbon-carbon or carbon-nitrogen bonds directly on the ring, significantly expanding the structural diversity of accessible molecules derived from this scaffold. For example, Suzuki reactions have been used to create bi-aryl analogues of salicylic (B10762653) acid from iodinated precursors. nih.gov

Development of Isotopic Analogues for Mechanistic Studies and Analytical Research

Isotopically labeled compounds are indispensable tools in modern chemical and environmental science. The development of isotopic analogues of this compound and its parent acid, 3,6-DCSA, is critical for understanding the environmental fate, metabolism, and mechanism of action of Dicamba.

3,6-DCSA is the primary and herbicidally inactive metabolite of Dicamba, formed through O-demethylation by soil microbes and in plants. wikipedia.orgwikipedia.orgorst.edu Therefore, tracking the appearance and persistence of 3,6-DCSA is essential for environmental monitoring. Isotopically labeled versions of Dicamba and its metabolites serve as invaluable internal standards for robust and accurate quantification in complex matrices like soil, water, and air. nih.govnih.gov

Stable isotope-labeled standards, such as Deuterium (D or ²H) or Carbon-13 (¹³C) labeled compounds, are particularly useful in mass spectrometry-based analytical methods. researchgate.net For instance, D₃-Dicamba and ring-¹³C₆-Dicamba are commercially available and used to improve the accuracy of liquid chromatography-mass spectrometry (LC-MS) analyses by correcting for matrix effects and variations in instrument response. nih.govisotope.comisotope.com An isotopically labeled version of 3,6-DCSA or its methyl ester would be similarly crucial for:

Metabolic Pathway Elucidation: Tracing the conversion of Dicamba to 3,6-DCSA in various organisms.

Environmental Fate Studies: Monitoring the degradation and transport of this major metabolite in soil and water systems. orst.edunih.gov

Quantitative Analysis: Serving as a precise internal standard for the detection of 3,6-DCSA residues in environmental and agricultural samples.

Table 2: Applications of Isotopic Labeling for Dicamba and its Metabolites
IsotopeLabeled Compound ExamplePrimary ApplicationReference
²H (Deuterium)D₃-DicambaInternal standard for quantitative analysis (LC-MS) nih.govnih.gov
¹³C (Carbon-13)Dicamba (ring-¹³C₆)Internal standard for environmental and food analysis isotope.comisotope.com
¹⁴C (Carbon-14)¹⁴C-DicambaRadiolabeling for soil breakdown and metabolism studies orst.edu

Future Research Directions

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of the precursor for Methyl 3,6-dichloro-2-hydroxybenzoate, 3,6-dichloro-2-hydroxybenzoic acid, often relies on the Kolbe-Schmitt reaction, which involves high pressure and temperature. Future research will likely focus on developing more sustainable and efficient synthetic pathways.

Photocatalysis: The use of photocatalysis for the degradation of dichlorophenols suggests a potential avenue for synthetic applications. deswater.comresearchgate.netnih.govirost.irresearchgate.net Future studies could explore the use of photocatalysts to drive the carboxylation of 2,5-dichlorophenol (B122974), the precursor to 3,6-dichloro-2-hydroxybenzoic acid, under milder conditions using light energy. This approach could significantly reduce the energy consumption and environmental impact of the synthesis.

Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and scalability. researchgate.netrug.nlnih.govnih.gov The application of flow chemistry to the synthesis of salicylic (B10762653) acid derivatives has been demonstrated and could be adapted for the continuous production of 3,6-dichloro-2-hydroxybenzoic acid and its subsequent esterification to this compound. researchgate.netrug.nl This would allow for precise control over reaction intermediates and potentially increase yield and purity.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction rates and improve yields for various aromatic compounds, including polychlorinated esters. acs.orgnih.govresearchgate.netnih.govmdpi.com Investigating the use of microwave irradiation for the carboxylation and esterification steps could lead to faster and more energy-efficient synthetic protocols.

The following table summarizes potential sustainable synthetic approaches:

Synthetic ApproachPotential AdvantagesKey Research Focus
Photocatalysis Milder reaction conditions, use of renewable energy.Development of efficient photocatalysts for carboxylation of dichlorophenols.
Flow Chemistry Enhanced process control, improved safety and scalability.Optimization of flow reactor parameters for continuous synthesis.
Microwave-Assisted Synthesis Accelerated reaction rates, improved energy efficiency.Investigation of microwave effects on reaction kinetics and yield.

Advanced Mechanistic Studies Utilizing In Situ Spectroscopic Techniques

A detailed understanding of the reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity. The Kolbe-Schmitt reaction, while well-established, still presents opportunities for deeper mechanistic elucidation, particularly for substituted phenols.

In Situ Raman and FTIR Spectroscopy: These techniques are powerful tools for monitoring chemical reactions in real-time. mdpi.combeilstein-journals.orgmt.comnih.govspectroscopyonline.comresearchgate.netresearchgate.netresearchgate.netnih.gov Future research could employ in situ Raman and FTIR spectroscopy to observe the formation of key intermediates during the carboxylation of 2,5-dichlorophenol. This would provide valuable data on the reaction kinetics and the influence of reaction parameters on the regioselectivity of the carboxylation. For instance, monitoring the vibrational modes of the carboxylate group can offer insights into its coordination and reactivity. nih.gov

By applying these advanced spectroscopic methods, researchers can gain a more comprehensive understanding of the reaction landscape, leading to more rational process optimization.

Design and Synthesis of Diverse Functionalized Derivatives for Material Science Applications

The unique electronic and structural properties imparted by the chlorine and hydroxyl substituents on the aromatic ring of this compound make it an interesting building block for new materials.

Liquid Crystals: Halogenated benzoic acid derivatives have been investigated for their liquid crystalline properties. tandfonline.comwhiterose.ac.ukresearchgate.netuobasrah.edu.iq The presence of two chlorine atoms in this compound could lead to interesting intermolecular interactions, making it a candidate for the synthesis of novel liquid crystalline materials. Future work could involve the synthesis of derivatives with elongated molecular structures to promote mesophase formation.

High-Performance Polymers: Aromatic polyesters are known for their high thermal stability and mechanical strength. illinois.edumdpi.commtak.hursc.orgnasa.gov The dichlorinated aromatic core of this compound could be incorporated into polymer backbones to enhance these properties. Research could focus on the polymerization of di-functionalized derivatives of this compound to create new high-performance polymers with potential applications in electronics and aerospace.

The table below outlines potential material science applications:

Application AreaRationaleResearch Direction
Liquid Crystals Potential for unique intermolecular interactions due to halogenation.Synthesis and characterization of elongated derivatives.
High-Performance Polymers Dichlorinated aromatic core can enhance thermal and mechanical properties.Polymerization of di-functionalized derivatives.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Synthesis and Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of molecules with desired properties.

Molecular Design: Generative AI models can design new molecules with specific target properties. By defining desired characteristics, such as specific electronic or liquid crystalline properties, AI algorithms could design novel derivatives of this compound for material science applications.

Q & A

Q. What is the standard synthetic route for Methyl 3,6-dichloro-2-hydroxybenzoate, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves esterification of 3,6-dichloro-2-hydroxybenzoic acid using methanol under acidic catalysis. Key steps include:

  • Acid Activation : Convert the carboxylic acid to its reactive chloride using oxalyl chloride (2 equiv.) in dichloromethane (DCM) with a catalytic amount of DMF .
  • Esterification : React the acid chloride with methanol in anhydrous conditions.
  • Purification : Use column chromatography (e.g., 1–20% methanol in DCM) or recrystallization.
    Critical Parameters :
  • Strict anhydrous conditions to avoid hydrolysis.
  • Stoichiometric control of oxalyl chloride (excess drives completion).
  • Temperature moderation (<40°C) to prevent decomposition .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Look for characteristic signals:
    • ¹H NMR : A singlet for the methyl ester (~3.8–3.9 ppm) and aromatic protons influenced by electron-withdrawing substituents (e.g., Cl, OH) .
    • ¹³C NMR : Carbonyl signal at ~168–170 ppm for the ester group .
  • HRMS : Confirm molecular ion [M+H]⁺ or [M−H]⁻ with mass accuracy <5 ppm .
  • HPLC : Purity assessment using a C18 column (e.g., 70:30 acetonitrile/water mobile phase) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer :

  • Temperature : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
  • Solubility Considerations : Dissolve in inert solvents (e.g., DMSO or DCM) for long-term storage; avoid aqueous buffers unless stabilized at pH 4–6 .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

Methodological Answer :

  • Catalyst Screening : Test alternatives to DMF (e.g., thionyl chloride or PCl₃) for acid chloride formation .
  • Reaction Engineering : Use flow chemistry to control exothermic steps and improve mixing efficiency.
  • Byproduct Analysis : Monitor for dichloro-salicylic acid derivatives (common side products) via TLC or LC-MS .

Q. How should researchers address contradictory spectral data during characterization?

Methodological Answer :

  • Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃; hydroxyl protons may appear broad in DMSO .
  • Dynamic Equilibrium Check : Assess tautomerism (e.g., keto-enol) via variable-temperature NMR.
  • Independent Synthesis : Validate results using alternative routes (e.g., Mitsunobu esterification) .

Q. What strategies enable functionalization of this compound for structure-activity studies?

Methodological Answer :

  • Nucleophilic Aromatic Substitution : Replace chlorine atoms at positions 3 or 6 with amines or alkoxides under basic conditions .
  • Ester Hydrolysis : Convert to the free acid (3,6-dichloro-2-hydroxybenzoic acid) using NaOH/MeOH, then re-esterify with alternative alcohols .
  • Protection/Deprotection : Temporarily protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) groups for selective derivatization .

Q. What computational methods predict the reactivity of this compound in biological systems?

Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina .

Q. How can degradation pathways be elucidated under varying pH and temperature conditions?

Methodological Answer :

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH and monitor by HPLC .
    • Photolysis : Expose to UV light (254 nm) and track degradation products via LC-MS .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life .

Q. What assays are suitable for evaluating the biological activity of this compound?

Methodological Answer :

  • Enzyme Inhibition : Test against tyrosinase or lipoxygenase using spectrophotometric assays (e.g., L-DOPA oxidation for tyrosinase) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .

Q. How does the steric and electronic profile of substituents influence regioselectivity in further reactions?

Methodological Answer :

  • Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., Cl as a strong electron-withdrawing group directs electrophiles to meta positions) .
  • X-ray Crystallography : Resolve crystal structures to identify steric hindrance at specific positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.